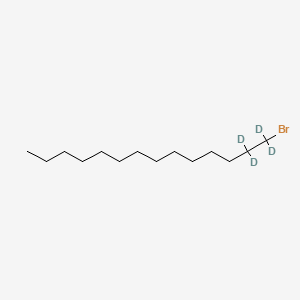
1-Bromotetradecane-1,1,2,2-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromotetradecane-1,1,2,2-d4 is a deuterium-labeled compound with the molecular formula C14H25D4Br. It is a derivative of tetradecane, where four hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, particularly in studies involving stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromotetradecane-1,1,2,2-d4 can be synthesized through the bromination of tetradecane, where deuterium atoms are introduced at specific positions. The reaction typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may include:
Bromination: Tetradecane is reacted with bromine in the presence of a catalyst to form 1-bromotetradecane.
Deuteration: The brominated product is then subjected to deuteration using deuterated reagents such as deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and deuteration processes. The reaction conditions are optimized to achieve high yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and unreacted starting materials.
化学反应分析
Types of Reactions: 1-Bromotetradecane-1,1,2,2-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form tetradecane or other deuterated derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of deuterated alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution: Deuterated alkyl halides or other substituted derivatives.
Reduction: Deuterated alkanes or alkenes.
Oxidation: Deuterated alcohols, ketones, or carboxylic acids.
科学研究应用
1-Bromotetradecane-1,1,2,2-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of deuterated compounds for use in various industrial processes, including the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Bromotetradecane-1,1,2,2-d4 involves its interaction with molecular targets through its bromine and deuterium atoms. The deuterium atoms provide stability and resistance to metabolic degradation, making it an ideal candidate for tracing studies. The bromine atom allows for easy substitution and modification, enabling the synthesis of various derivatives.
相似化合物的比较
1-Bromotetradecane: The non-deuterated analog of 1-Bromotetradecane-1,1,2,2-d4.
1-Chlorotetradecane: A similar compound with a chlorine atom instead of bromine.
1-Iodotetradecane: A similar compound with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic processes. This makes it particularly valuable in studies requiring stable isotope labeling and tracing.
属性
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriotetradecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i13D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZTCSTGIWCQG-RYIWKTDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
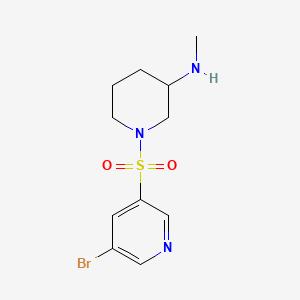
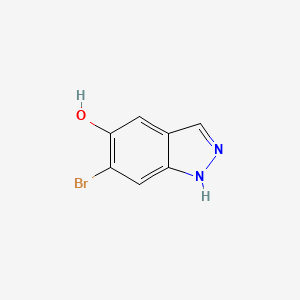
![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)

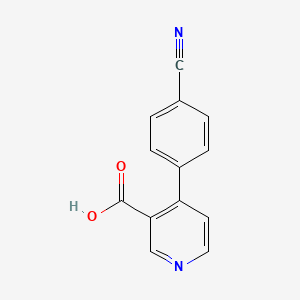
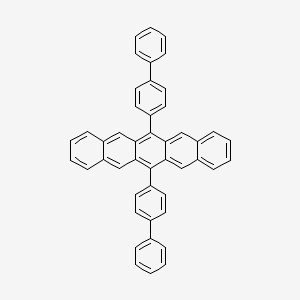
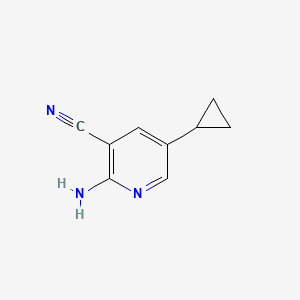
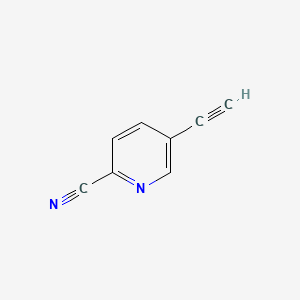
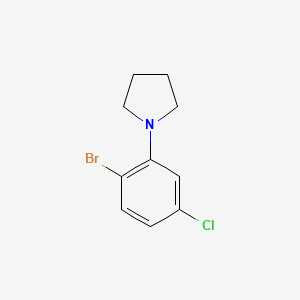
![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)
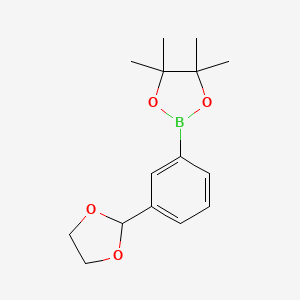

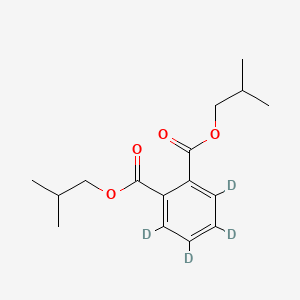
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)
